N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
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Scientific Research Applications
Bridged-ring Nitrogen Compounds Synthesis
Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, through a series of chemical transformations, has been utilized in the synthesis of conformationally restricted dopamine analogues. These compounds, including bridged 3-benzazepine derivatives, exhibit potential applications in neuroscience research, particularly in studying dopamine's role and its analogues in various neurological conditions (Gentles et al., 1991).
Antimicrobial and Enzyme Inhibition Activities
A study exploring the microwave-assisted synthesis of hybrid molecules, incorporating elements such as penicillanic acid or cephalosporanic acid moieties, revealed their antimicrobial, antilipase, and antiurease activities. The structural analogues derived from ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates demonstrate significant potential in developing new therapeutic agents against resistant microbial strains and enzyme-targeted treatments (Başoğlu et al., 2013).
π-Hole Tetrel Bonding Interactions in Molecular Design
Research into π-hole tetrel bonding interactions within ethyl 2-triazolyl-2-oxoacetate derivatives, incorporating phenyl substituents, highlights their significance in molecular design and self-assembly. These interactions, studied through Hirshfeld surface analysis and DFT calculations, offer insights into designing molecules with specific properties, influencing the nucleophilic/electrophilic nature of functional groups for targeted molecular interactions (Ahmed et al., 2020).
Disease-Modifying Antirheumatic Drug (DMARD) Metabolites
The metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) were synthesized to confirm their structures and evaluate their pharmacological properties. This research is part of the development process for new DMARDs, offering potential advancements in treating rheumatic diseases (Baba et al., 1998).
Antioxidant Activity of Triazole Derivatives
The synthesis and characterization of new trisubstituted triazoles, derived from ethyl N'-(alkylidene/arylidene)hydrazonate and 2-(3,4-dimethoxy phenyl)ethanamine, explored their antioxidant properties. Among these chemicals, some displayed a high degree of antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (Sancak et al., 2012).
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-12-9-15(6-7-16(12)21)25-11-17(23-24-25)20(26)22-13(2)14-5-8-18(27-3)19(10-14)28-4/h5-11,13H,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUBAONKBOUDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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